N-tert-Butyl-1,1-dimethylallylamine is an organic compound with the chemical formula C₉H₁₉N. It features a tert-butyl group attached to a nitrogen atom, alongside a 1,1-dimethylallyl substituent. This compound is notable for its structural configuration, which includes both aliphatic and aromatic characteristics, making it a subject of interest in organic chemistry and related fields.
The synthesis of N-tert-Butyl-1,1-dimethylallylamine typically involves the reaction of tert-butylamine with bicyclic alkenes. The process can be summarized as follows:
N-tert-Butyl-1,1-dimethylallylamine finds applications in several areas:
Studies on the interactions of N-tert-Butyl-1,1-dimethylallylamine with other chemical species have shown that it can form complexes with metal ions and other nucleophiles. These interactions are crucial for understanding its reactivity patterns and potential applications in catalysis and material science .
Several compounds share structural or functional similarities with N-tert-Butyl-1,1-dimethylallylamine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
tert-Butylamine | Simple amine structure | Commonly used as a precursor in organic synthesis |
N,N-Dimethylbenzylamine | Aromatic amine | Exhibits different reactivity due to aromaticity |
N,N-Diethylamine | Aliphatic amine | More basic than N-tert-butyl derivatives |
Uniqueness of N-tert-Butyl-1,1-dimethylallylamine:
N-tert-Butyl-1,1-dimethylallylamine (CAS 40137-02-8) is a tertiary amine with the molecular formula $$ \text{C}9\text{H}{19}\text{N} $$. Its structure comprises three distinct components:
The IUPAC name for this compound is tert-butyl(2-methylbut-3-en-2-yl)amine, reflecting the longest carbon chain in the allyl moiety and the substitution pattern. Common synonyms include N-tert-Butyl-1,1-dimethylallylamine and 2-methyl-N-(2-methylbut-3-en-2-yl)propan-2-amine. The structural identity is further corroborated by its SMILES notation ($$\text{CC(C)(C)NC(C)(C)C=C}$$) and InChI key ($$\text{SXGXCSASZBCDRM-UHFFFAOYSA-N}$$).
Property | Value | Source |
---|---|---|
Molecular formula | $$ \text{C}9\text{H}{19}\text{N} $$ | |
Molecular weight | 141.25 g/mol | |
Boiling point | 141°C | |
Density | 0.774 g/mL at 25°C |
The synthesis of allylamines dates to the early 20th century, driven by their utility in pharmaceuticals and agrochemicals. Allylamines like allylamine ($$\text{CH}2=\text{CHCH}2\text{NH}_2$$) were first produced via ammonolysis of allyl chloride. N-tert-Butyl-1,1-dimethylallylamine emerged later as a specialized derivative, leveraging the steric and electronic effects of the tert-butyl group to modulate reactivity.
Key milestones include:
Tertiary amines are classified by the presence of three alkyl/aryl groups bonded to nitrogen. N-tert-Butyl-1,1-dimethylallylamine falls into this category, with its nitrogen center bonded to:
This classification confers distinct properties:
Compared to simpler tertiary amines (e.g., trimethylamine), its conjugated allyl system enables unique reactivity, such as -sigmatropic rearrangements.
N-tert-Butyl-1,1-dimethylallylamine serves as a versatile intermediate in organic synthesis:
The compound participates in Petasis reactions, coupling with boronic acids and carbonyls to form allylic amines. For example:
$$
\text{R}1\text{B(OH)}2 + \text{R}2\text{CHO} + \text{N-tert-butyl-1,1-dimethylallylamine} \rightarrow \text{R}1\text{R}2\text{C=CHC(CH}3\text{)}2\text{NHC(CH}3\text{)}_3
$$
This method avoids metal catalysts and achieves yields up to 78%.
The tert-butyl group directs regioselectivity in cycloadditions. In Diels-Alder reactions, the allylamine’s double bond acts as a dienophile, with steric effects favoring endo transition states.
While not directly therapeutic, the compound’s derivatives are precursors to antifungal agents (e.g., terbinaffe analogs) and kinase inhibitors. Its stability under acidic conditions makes it suitable for prodrug designs.
In palladium-catalyzed couplings, the amine’s bulky profile suppresses β-hydride elimination, stabilizing transition metals during cross-coupling steps.
N-tert-Butyl-1,1-dimethylallylamine exhibits a molecular formula of C₉H₁₉N with a molecular weight of 141.25 grams per mole [1] [2] [3]. The compound possesses the IUPAC name N-tert-butyl-2-methylbut-3-en-2-amine [4], reflecting its structural composition containing both tertiary amine and allyl functionalities.
The canonical SMILES representation CC(C)(C)NC(C)(C)C=C illustrates the complete molecular connectivity [1] [2] [5]. The InChI string InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 and corresponding InChI key SXGXCSASZBCDRM-UHFFFAOYSA-N provide definitive structural identification [1] [2] [5] [4].
The nitrogen atom in N-tert-Butyl-1,1-dimethylallylamine exists in a tertiary amine configuration, bonded to three carbon atoms with no direct nitrogen-hydrogen bonds [6] [7]. This structural arrangement classifies the compound within the tertiary amine category, distinguished from primary and secondary amines by the absence of N-H bonds [6] [8].
The nitrogen atom adopts sp³ hybridization consistent with tertiary amine geometry [9] [6] [10]. The electron configuration includes three sigma bonds to carbon atoms and one lone pair of electrons occupying the fourth sp³ orbital [10]. This hybridization pattern results in a trigonal pyramidal molecular geometry around the nitrogen center [6] [10] [11].
The molecular geometry around the nitrogen atom exhibits trigonal pyramidal characteristics with the nitrogen positioned at the apex [10] [12]. The three carbon substituents extend toward the triangular base of the pyramid, while the nonbonded electron pair occupies the space above the nitrogen apex [10] [12].
Due to the presence of three different substituents attached to nitrogen, the molecule possesses inherent chirality [9] [10]. However, rapid pyramidal inversion occurs through a low-energy transition state approximately 25 kilojoules per mole above the ground state [9] [10]. This inversion process involves momentary rehybridization from sp³ to sp² geometry, followed by return to tetrahedral configuration with inverted stereochemistry [9] [10].
The conformational behavior follows typical patterns for tertiary amines with bulky substituents [13]. Steric interactions between the tert-butyl group and the dimethylallyl moiety influence preferred conformational states, with gauche conformations generally higher in energy than staggered arrangements [13].
Tertiary amines typically exhibit carbon-nitrogen bond lengths in the range of 147 to 148 picometers [14] [12] [15]. The C-N bond length in N-tert-Butyl-1,1-dimethylallylamine falls within this expected range for sp³-sp³ single bonds [14] [15].
The C-N-C bond angles around the nitrogen center range from approximately 108 to 110 degrees [9] [11] [12] [16]. These values reflect the influence of the lone pair electrons, which compress the bond angles below the ideal tetrahedral value of 109.5 degrees [9] [11]. Specifically, literature data for similar tertiary amines indicates C-N-C angles typically measure between 109.71 and 110.77 degrees [16].
N-tert-Butyl-1,1-dimethylallylamine exists as a colorless liquid under standard conditions [1] [17]. The compound maintains liquid state at room temperature, consistent with its molecular weight and structural features [17].
The density of the compound measures 0.774 grams per milliliter at 25 degrees Celsius [1] [3] [4] [17]. This relatively low density reflects the presence of the bulky tert-butyl group and the branched molecular structure [1] [3].
The boiling point of N-tert-Butyl-1,1-dimethylallylamine is established at 141 degrees Celsius at standard atmospheric pressure [1] [2] [3] [4] [18]. This boiling point value appears consistently across multiple literature sources, confirming its reliability [1] [2] [3] [4].
As a tertiary amine, the compound exhibits a boiling point that reflects the absence of intermolecular hydrogen bonding [19] [20]. Tertiary amines generally demonstrate lower boiling points compared to primary and secondary amines of similar molecular weight due to their inability to form hydrogen bonds through N-H interactions [19] [20].
The melting point data for N-tert-Butyl-1,1-dimethylallylamine appears limited in available literature sources. Related tertiary amines with similar structural features typically exhibit melting points well below room temperature [21] [22].
The solubility characteristics of N-tert-Butyl-1,1-dimethylallylamine reflect typical behavior for tertiary amines containing significant hydrophobic character. The presence of the tert-butyl group and the dimethylallyl substituent contribute substantial lipophilic character to the molecule [20].
Tertiary amines with five or more carbon atoms generally exhibit limited water solubility [20]. The compound's nine-carbon structure places it beyond the typical water solubility threshold for aliphatic amines [20]. However, the nitrogen lone pair maintains capacity for hydrogen bonding with water molecules, providing some degree of water interaction [20].
Organic solvent solubility is expected to be favorable due to the compound's predominantly hydrocarbon character. The calculated LogP value of 2.73000 indicates moderate lipophilicity [4], suggesting good solubility in nonpolar and moderately polar organic solvents.
The ¹H NMR spectrum of N-tert-Butyl-1,1-dimethylallylamine exhibits characteristic chemical shifts reflecting its structural components. The tert-butyl group displays a distinctive singlet near 1.1 to 1.4 parts per million, representing nine equivalent protons [23] [24] [25]. This signal serves as a highly recognizable feature for tert-butyl identification [24] [25].
The dimethyl groups attached to the allyl carbon appear as singlets in the aliphatic region, typically between 1.0 and 1.5 parts per million [26] [27]. These protons experience minimal deshielding due to their alpha position relative to the nitrogen atom [28] [26].
The allyl proton resonances occur in the vinyl region between 4.6 and 5.9 parts per million [26] [29] [27]. The terminal vinyl protons exhibit characteristic coupling patterns consistent with allyl systems [29] [30]. The geminal coupling between the two vinyl protons typically produces doublet of doublet patterns with coupling constants reflecting their geometric relationship [30].
Protons adjacent to the nitrogen atom (alpha to nitrogen) appear in the range of 2.3 to 3.0 parts per million due to the electron-withdrawing effect of nitrogen [31] [28] [26]. The chemical shift positions depend on the degree of substitution and local electronic environment [31] [28].
Mass spectrometric analysis of N-tert-Butyl-1,1-dimethylallylamine follows the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses [32] [33]. The molecular ion peak appears at m/z 141, confirming the presence of one nitrogen atom [32] [33].
Fragmentation patterns typically involve cleavage at the carbon-nitrogen bonds, generating fragments corresponding to the tert-butyl and dimethylallyl portions of the molecule [34] [35]. The tert-butyl cation (m/z 57) often appears as a prominent fragment due to its stability [34]. Loss of the tert-butyl group produces a fragment at m/z 84 [34].
The allyl portion may fragment through various pathways, including loss of methyl groups and rearrangement processes [34] [35]. Alpha cleavage relative to the nitrogen center represents a common fragmentation mode for tertiary amines [34] [35].
The infrared spectrum of N-tert-Butyl-1,1-dimethylallylamine reflects its tertiary amine character through the absence of N-H stretching vibrations [31] [7] [36]. This distinguishes tertiary amines from primary and secondary amines, which exhibit characteristic N-H stretches in the 3300 to 3500 wavenumber region [31] [36] [28].
Carbon-hydrogen stretching vibrations appear in the typical aliphatic C-H region between 2800 and 3000 wavenumbers [36] [37]. The tert-butyl group contributes multiple C-H stretches in this region [37]. The allyl C-H stretches may appear at slightly higher frequencies due to the sp² character of the vinyl carbon [38].
The carbon-nitrogen stretching vibration occurs as a medium intensity band between 1200 and 1300 wavenumbers [7] [36] [39]. This C-N stretch serves as a diagnostic feature for tertiary amine identification [7] [36]. Additional skeletal vibrations and deformation modes appear in the fingerprint region below 1200 wavenumbers [7] [39].
Flammable;Corrosive